molecular formula C18H17N3O2S B11166083 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide CAS No. 5851-27-4

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

Cat. No.: B11166083
CAS No.: 5851-27-4
M. Wt: 339.4 g/mol
InChI Key: NUXGSWVMQDLHBS-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide is a compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2-phenoxypropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide is unique due to its specific structural features, such as the presence of a phenoxypropanamide moiety, which may confer distinct biological activities compared to other thiadiazole derivatives. Its unique structure allows it to interact with different molecular targets and exhibit a broader range of biological activities.

Properties

CAS No.

5851-27-4

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

InChI

InChI=1S/C18H17N3O2S/c1-13(23-15-10-6-3-7-11-15)17(22)19-18-21-20-16(24-18)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,19,21,22)

InChI Key

NUXGSWVMQDLHBS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)CC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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